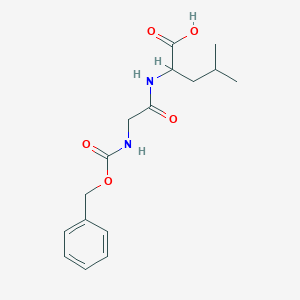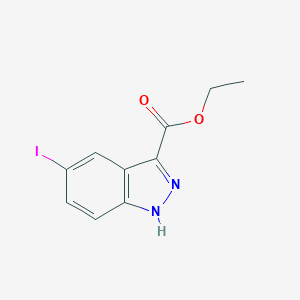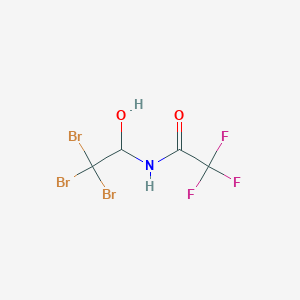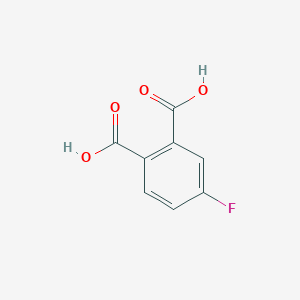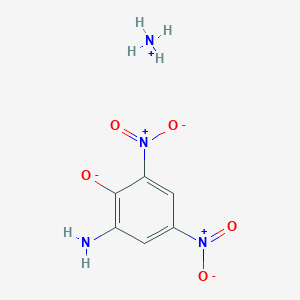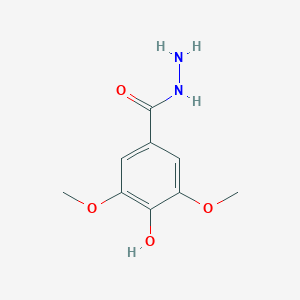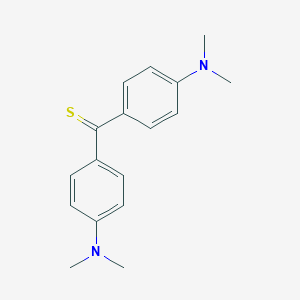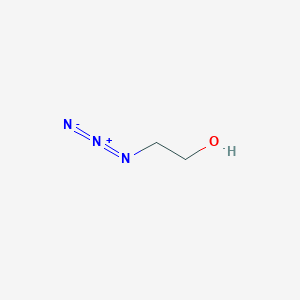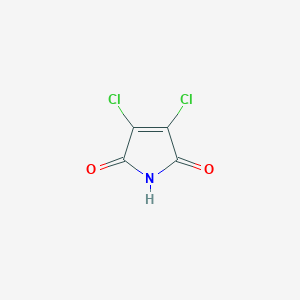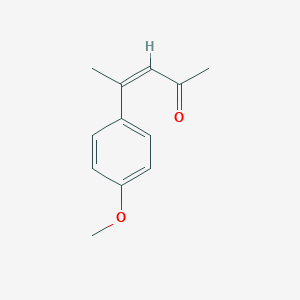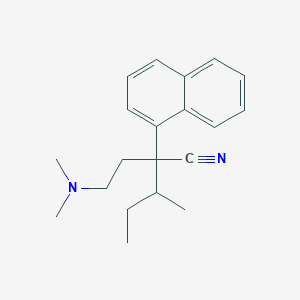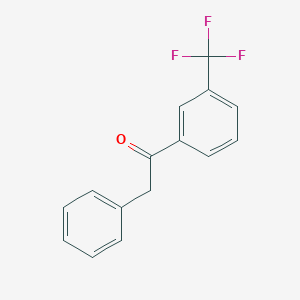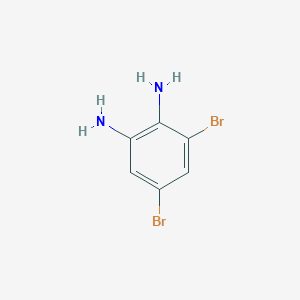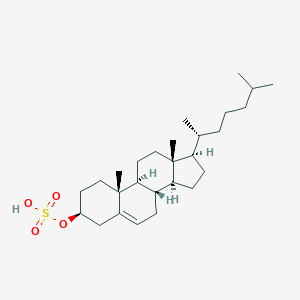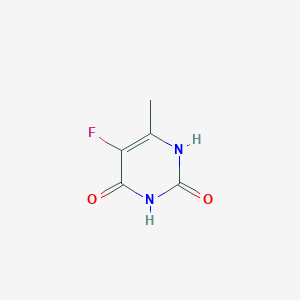
5-Fluoro-6-methyluracil
概要
説明
5-Fluoro-6-methyluracil is a derivative of uracil, a naturally occurring pyrimidine . It is an aromatic organic compound with a heterocyclic shape . The molecular formula is C5H5FN2O2 and it has a molecular weight of 144.1 g/mol.
Synthesis Analysis
The synthesis of 5-Fluoro-6-methyluracil involves complex chemical processes. A study on the synthesis and bioevaluation of 5-Fluorouracil derivatives indicates that these compounds can effectively inhibit the growth of tumor cells . Another study discusses the incorporation of 5-Fluorouracil into poly (D, L-lactide-co-glycolide) nanoparticles to increase its oral bioavailability .Molecular Structure Analysis
The molecular structure of 5-Fluoro-6-methyluracil has been analyzed using IR and Raman spectra with Gaussian-09 molecular analysis . The study supports the possibility of charge transfer in the biomolecule and provides insights into the concept of charge distribution in molecules as the sites of nucleophilic reactions and electrophilic effect .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-6-methyluracil are complex and involve various mechanisms. A study on electrophilic and oxidative fluorination of heterocyclic compounds discusses the reaction mechanisms and selectivity problem .Physical And Chemical Properties Analysis
5-Fluoro-6-methyluracil has a melting point of 282-283 °C . Its solubility has been studied in various solvents, and it has been found to be soluble in 1 N NH4OH (50 mg/ml) and DMSO (10 - 50 mg/ml) .科学的研究の応用
Fluorination of 6-Methyluracil Derivatives : A study by Cech, Herrmann, and Holý (1977) describes the process of obtaining derivatives of 5-fluoro-6-methyluracil and 5-fluoro-6-fluoromethyluracil by treating 6-methyluracil and its derivatives with elemental fluorine. These derivatives are stable towards hydrolysis and nucleophilic agents (Cech, Herrmann, & Holý, 1977).
Electrophilic Fluorination in Ionic Liquids : Borodkin et al. (2016) developed an efficient protocol for fluorination of methylated uracils, including the formation of 5-fluoro-6-methyluracil. The study highlights the promotional effect of ionic liquids in this process, which accelerates the reaction and influences the yield of fluorouracils (Borodkin, Elanov, Gatilov, & Shubin, 2016).
Mechanisms of Action and Clinical Strategies of 5-Fluorouracil : Longley, Harkin, and Johnston (2003) provide insights into the mechanism of action of 5-fluorouracil (5-FU), a compound closely related to 5-fluoro-6-methyluracil. The study discusses strategies to increase the anticancer activity of 5-FU and the challenges posed by drug resistance (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology of Fluorouracil : Pinedo and Peters (1988) review the biochemistry and pharmacology of Fluorouracil, including its conversion to active nucleotides, incorporation into RNA, and inhibition of DNA synthesis. The study discusses the clinical applications and resistance mechanisms of Fluorouracil, providing a context for understanding 5-fluoro-6-methyluracil's role in chemotherapy (Pinedo & Peters, 1988).
将来の方向性
特性
IUPAC Name |
5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJAXFFVMSNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933278 | |
| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methyluracil | |
CAS RN |
1480-99-5 | |
| Record name | NSC33036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


